molecular formula C11H15F3N4O3 B15117469 Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate

Cat. No.: B15117469
M. Wt: 308.26 g/mol
InChI Key: PWYFHVILLUIDNJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a piperazine moiety through a carboxylate linkage. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Piperazine: The oxadiazole derivative is then coupled with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: Contains a triazole ring and different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15F3N4O3

Molecular Weight

308.26 g/mol

IUPAC Name

ethyl 4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C11H15F3N4O3/c1-2-20-10(19)18-5-3-17(4-6-18)7-8-15-16-9(21-8)11(12,13)14/h2-7H2,1H3

InChI Key

PWYFHVILLUIDNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=C(O2)C(F)(F)F

Origin of Product

United States

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